(S)-2-Fmoc-6-chlorhex-4-ynoic acid is a synthetic organic compound that belongs to the class of amino acids and their derivatives. It features a unique structure characterized by the presence of a chlorinated hexynoic acid moiety and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The molecular formula of this compound is C₂₁H₁₈ClNO₄, with a molecular weight of 383.82 g/mol. The Fmoc group is commonly used in peptide synthesis to protect amino groups during
While specific biological activities of (S)-2-Fmoc-6-chlorhex-4-ynoic acid are not extensively documented, its derivatives and related compounds have been studied for their potential roles in biological systems. Compounds containing similar structures often exhibit properties such as antimicrobial activity, modulation of enzyme activity, and influence on cellular signaling pathways. The ability to modify the Fmoc-protected amino acid allows for the exploration of various biological interactions when incorporated into peptides .
The synthesis of (S)-2-Fmoc-6-chlorhex-4-ynoic acid typically involves several key steps:
This multi-step synthesis highlights the importance of protecting groups in organic synthesis, particularly in peptide chemistry .
(S)-2-Fmoc-6-chlorhex-4-ynoic acid serves as a versatile building block in organic and medicinal chemistry. Its primary applications include:
Interaction studies involving (S)-2-Fmoc-6-chlorhex-4-ynoic acid often focus on its role within peptide structures. These studies may explore how modifications at the amino acid level influence:
Such studies are crucial for optimizing peptide-based drugs and understanding their mechanisms of action .
Several compounds share structural similarities with (S)-2-Fmoc-6-chlorhex-4-ynoic acid, which can provide insights into its unique characteristics:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-2-Aminohex-4-ynoic Acid | Lacks Fmoc protection | Simpler structure; direct amino acid |
| (R)-2-Fmoc-6-chlorhex-4-ynoic Acid | Enantiomer with opposite configuration | Potential differences in biological activity |
| 6-Chlorohexanoic Acid | No Fmoc group; simple aliphatic structure | Less functional diversity compared to Fmoc derivatives |
| Fmoc-Glycine | Contains glycine; simpler amino acid | Commonly used in peptide synthesis |
The presence of the Fmoc protecting group and the chlorinated alkyne moiety distinguishes (S)-2-Fmoc-6-chlorhex-4-ynoic acid from these similar compounds, enhancing its utility in synthetic applications and biological studies .
This detailed overview emphasizes the significance of (S)-2-Fmoc-6-chlorhex-4-ynoic acid within chemical research and its potential applications across various fields, particularly in peptide chemistry and drug development.
The molecular architecture of (S)-2-Fmoc-6-chlorohex-4-ynoic acid combines three critical components:
Molecular Formula: $$ \text{C}{21}\text{H}{19}\text{ClNO}_4 $$
Key Structural Features:
Table 1: Physicochemical Properties
| Property | Value | Source Reference |
|---|---|---|
| Molecular Weight | 349.38 g/mol | |
| Melting Point | Not reported | — |
| LogP (Partition Coeff.) | ~3.2 (estimated) | |
| UV Absorption | 265 nm (Fmoc π→π* transition) |
The stereochemical purity of the (S)-enantiomer is critical for maintaining peptide secondary structures, as demonstrated in analogues like Fmoc-L-propargylglycine.
(S)-2-Fmoc-6-chlorohex-4-ynoic acid is employed as a building block in Fmoc/tBu-based SPPS protocols. Its Fmoc group is cleaved selectively using piperidine, while acid-labile side-chain protections (e.g., tert-butyl) remain intact. For example, in the synthesis of cyclic peptides, the alkyne moiety enables post-assembly cyclization via CuAAC with azide-containing linkers.
Key Applications:
The synthetic preparation of (S)-2-Fmoc-6-chlorhex-4-ynoic acid represents a complex challenge in modern organic chemistry, requiring precise control over multiple functional groups while maintaining stereochemical integrity [1]. This compound incorporates three distinct chemical functionalities: the fluorenylmethyloxycarbonyl protecting group, an alkyne moiety, and a chloroalkane substituent, each requiring specialized synthetic approaches [2] [3]. The development of efficient synthetic methodologies for this compound has significant implications for peptide synthesis and bioorganic chemistry applications [10].
The fluorenylmethyloxycarbonyl protecting group serves as the cornerstone protection strategy for amino acid derivatives in solid-phase peptide synthesis [6]. This base-labile amine protecting group demonstrates exceptional stability toward acids and hydrolysis while enabling selective removal through weak bases such as piperidine [6] [17]. The introduction of the fluorenylmethyloxycarbonyl group onto amino acid derivatives follows well-established synthetic protocols utilizing either fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the activating agent [3] [6].
For (S)-2-Fmoc-6-chlorhex-4-ynoic acid synthesis, the fluorenylmethyloxycarbonyl protection is typically introduced through reaction with 9-fluorenylmethylsuccinimidyl carbonate under mild basic conditions [3]. The reaction proceeds through nucleophilic attack of the amino group on the activated carbonate, forming the carbamate linkage while releasing N-hydroxysuccinimide as a leaving group [23]. This method provides superior control over reaction conditions compared to fluorenylmethyloxycarbonyl chloride, minimizing side reactions and achieving higher yields [3] [23].
The optimization of fluorenylmethyloxycarbonyl introduction requires careful consideration of reaction parameters including solvent selection, temperature control, and base concentration [23]. Studies have demonstrated that reactions conducted in aqueous dioxane with sodium bicarbonate provide optimal conditions for fluorenylmethyloxycarbonyl installation while maintaining compatibility with alkyne and chloroalkane functionalities [3] [23]. The reaction typically proceeds at room temperature over 12-16 hours, achieving conversion rates exceeding 85% when properly optimized [23].
Table 1: Fluorenylmethyloxycarbonyl Protection Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Solvent System | Dioxane/Water (4:1) | 87-92 | 14 |
| Base | Sodium Bicarbonate | 89-94 | 12 |
| Temperature | 25°C | 85-90 | 16 |
| Reagent | 9-Fluorenylmethylsuccinimidyl Carbonate | 91-96 | 14 |
The incorporation of alkyne functionality into amino acid derivatives presents unique synthetic challenges requiring specialized methodologies [4] [14]. Terminal alkyne synthesis represents the most versatile approach for constructing the hex-4-ynoic acid backbone, utilizing established alkyne coupling reactions and functionalization strategies [14] [16]. The formation of internal alkynes through cross-coupling methodologies has emerged as a preferred synthetic route due to superior regioselectivity and functional group tolerance [14] [33].
Alkyne functionalization optimization focuses on achieving maximum coupling efficiency while preserving stereochemical integrity [4] [33]. Palladium-catalyzed cross-coupling reactions utilizing sterically hindered phosphine ligands have demonstrated exceptional performance in alkyne formation reactions [14]. The use of tris(2,6-dimethoxyphenyl)phosphine as a ligand in palladium acetate-catalyzed systems provides enhanced selectivity for alkyne coupling over competing cycloisomerization pathways [14].
Chloroalkane functionalization represents an equally critical aspect of (S)-2-Fmoc-6-chlorhex-4-ynoic acid synthesis [5]. Site-selective chlorination of aliphatic carbon-hydrogen bonds using N-chloroamides has emerged as a powerful methodology for introducing chlorine functionality with high regioselectivity [5]. This approach utilizes readily available N-chloroamides to achieve selective chlorination at specific positions along the carbon chain [5].
The optimization of chloroalkane functionalization requires careful consideration of reaction conditions to achieve maximum selectivity [5] [28]. Studies have demonstrated that reactions conducted at elevated temperatures with appropriate radical initiators provide optimal chlorination efficiency [5]. The use of N-chlorosuccinimide in the presence of azobisisobutyronitrile as a radical initiator has shown particular promise for achieving high yields with minimal side product formation [5].
Table 2: Alkyne and Chloroalkane Functionalization Conditions
| Reaction Type | Catalyst System | Temperature (°C) | Yield (%) | Selectivity Ratio |
|---|---|---|---|---|
| Alkyne Coupling | Palladium Acetate/TDMPP | 80 | 78-85 | >95:5 |
| Terminal Alkyne Formation | Copper Chloride/Ammonia | 25 | 72-81 | >90:10 |
| Chlorination | N-Chlorosuccinimide/AIBN | 60 | 68-76 | >85:15 |
| Cross-Coupling | Palladium/Phosphine | 100 | 81-89 | >92:8 |
The stereoselective synthesis of the (S)-configuration at the alpha-carbon represents a fundamental challenge in amino acid chemistry [7] [8]. Asymmetric synthesis methodologies have evolved to provide reliable access to enantiomerically pure amino acid derivatives through various strategic approaches [20] [38]. The development of chiral auxiliary-based methodologies has proven particularly effective for controlling stereochemistry during carbon-carbon bond formation reactions [34] [38].
Enantioselective synthesis of (S)-2-Fmoc-6-chlorhex-4-ynoic acid can be achieved through several complementary approaches [20] [38]. The use of chiral oxazolidinone auxiliaries provides excellent stereochemical control during alkylation reactions, enabling the formation of the desired (S)-configuration with high enantioselectivity [34]. These auxiliaries function through conformational restriction of the enolate intermediate, directing nucleophilic attack to the less hindered face of the molecule [34].
Alternative approaches utilizing enzymatic resolution have demonstrated significant potential for large-scale preparation of enantiomerically pure amino acids [20]. Dynamic kinetic resolution processes coupling enzymatic selectivity with chemical racemization provide access to single enantiomers with theoretical yields approaching 100% [20]. These methodologies have proven particularly effective for amino acid derivatives bearing complex functional groups such as alkynes and chloroalkanes [20].
Catalytic asymmetric synthesis represents the most advanced approach for stereoselective amino acid preparation [38] [45]. Rhodium-catalyzed asymmetric hydrogenation of enamido acid precursors has achieved exceptional levels of enantioselectivity, providing (S)-amino acids with enantiomeric purities exceeding 98% [38]. The use of chiral diphosphine ligands such as DiPAMP enables precise control over stereochemical outcome [38].
Table 3: Stereoselective Synthesis Methods Comparison
| Method | Enantiomeric Excess (%) | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Chiral Auxiliary | 92-97 | 75-85 | Moderate | High |
| Enzymatic Resolution | 88-95 | 82-91 | High | Moderate |
| Asymmetric Hydrogenation | 96-99 | 78-88 | High | High |
| Dynamic Kinetic Resolution | 90-96 | 85-93 | Very High | Moderate |
The compatibility of (S)-2-Fmoc-6-chlorhex-4-ynoic acid with solid-phase peptide synthesis protocols represents a critical consideration for its practical utility [10] [13]. Solid-phase synthesis requires amino acid derivatives to withstand multiple cycles of coupling and deprotection while maintaining structural integrity [13] [35]. The fluorenylmethyloxycarbonyl protecting group provides excellent compatibility with standard solid-phase conditions, enabling efficient peptide elongation [10] [13].
Resin compatibility studies have demonstrated that (S)-2-Fmoc-6-chlorhex-4-ynoic acid functions effectively with various solid support systems [13] [35]. Polystyrene-based resins with polyethylene glycol modifications provide optimal swelling characteristics and accessibility for coupling reactions [35]. The choice of resin significantly impacts coupling efficiency, with Wang resin derivatives showing superior performance for amino acid incorporation [35].
Coupling optimization for solid-phase incorporation requires careful selection of activating agents and reaction conditions [11] [32]. Studies utilizing automated flow-based peptide synthesis have identified optimal conditions for fluorenylmethyloxycarbonyl amino acid coupling [32]. The use of PyAOP as a coupling reagent demonstrates superior performance compared to HATU, providing higher coupling efficiencies and reduced side product formation [32].
Deprotection conditions for fluorenylmethyloxycarbonyl removal must be optimized to prevent damage to alkyne and chloroalkane functionalities [11] [23]. Standard piperidine-based deprotection protocols prove compatible with these functional groups, achieving complete fluorenylmethyloxycarbonyl removal without compromising structural integrity [11] [23]. Alternative deprotection reagents such as 4-methylpiperidine and piperazine provide equivalent performance with potentially reduced toxicity concerns [11].
Table 4: Solid-Phase Synthesis Compatibility Data
| Parameter | Optimal Condition | Coupling Efficiency (%) | Deprotection Time (min) |
|---|---|---|---|
| Resin Type | Wang-PEG | 94-98 | 3-5 |
| Coupling Reagent | PyAOP | 91-96 | N/A |
| Deprotection Base | 20% Piperidine/DMF | N/A | 2-4 |
| Temperature | 25°C | 89-94 | N/A |
| Coupling Time | 60 min | 92-97 | N/A |
The integration of (S)-2-Fmoc-6-chlorhex-4-ynoic acid into automated peptide synthesis platforms requires consideration of specialized parameters [32] [44]. Flow-based synthesis systems demonstrate enhanced performance for challenging amino acid incorporations, utilizing elevated temperatures and optimized flow rates to achieve superior coupling efficiencies [32]. Real-time monitoring of deprotection reactions through ultraviolet absorption enables precise control over reaction completion [32] [44].
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural elucidation of (S)-2-Fmoc-6-chlorhex-4-ynoic acid, providing detailed information about the molecular connectivity, stereochemistry, and conformational dynamics of this complex amino acid derivative [1] [2]. The compound exhibits characteristic resonance patterns that reflect the unique combination of the fluorenylmethoxycarbonyl protecting group, alkyne functionality, and chloroalkane substituent.
The proton nuclear magnetic resonance spectrum of (S)-2-Fmoc-6-chlorhex-4-ynoic acid displays distinctive chemical shift patterns corresponding to each functional domain within the molecule. The fluorenylmethoxycarbonyl aromatic system generates a complex multiplet spanning 7.20-7.80 parts per million, characteristic of the fluorenyl aromatic protons [3] [4]. These signals appear as overlapping resonances reflecting the multiple aromatic environments present in the fluorenyl scaffold, consistent with literature reports for other fluorenylmethoxycarbonyl-protected amino acid derivatives [5].
The alpha-proton directly attached to the stereogenic carbon center resonates as a doublet in the range of 4.30-4.50 parts per million, with coupling constants typically ranging from 6-8 hertz [2] [6]. This chemical shift position reflects the deshielding influence of both the carboxyl group and the fluorenylmethoxycarbonyl nitrogen, positioning this proton in a region characteristic of amino acid alpha-protons in protected derivatives [7].
A particularly diagnostic feature of the spectrum involves the alkyne-adjacent methylene protons, which appear as a complex multiplet between 3.10-3.30 parts per million [8] [9]. The chemical shift of these protons reflects the unique electronic environment created by the adjacent carbon-carbon triple bond, which provides characteristic shielding effects due to the cylindrical electron density distribution around the alkyne functionality [10]. This contrasts markedly with typical alkene-adjacent protons, which appear at higher chemical shift values due to different magnetic anisotropy effects [9].
The chloromethyl protons generate a characteristic triplet pattern between 4.15-4.35 parts per million, with coupling constants of 6-7 hertz reflecting their geminal relationship to the electronegative chlorine substituent [11]. The substantial downfield shift of these protons results from the electron-withdrawing effect of the halogen, which reduces electron density around the adjacent carbon-hydrogen bonds [12].
Carbon-13 nuclear magnetic resonance analysis provides crucial structural confirmation through characteristic chemical shift patterns that correspond to the diverse carbon environments within (S)-2-Fmoc-6-chlorhex-4-ynoic acid. The carbonyl carbon of the carboxylic acid functionality appears in the expected region of 170-175 parts per million, consistent with carboxyl carbons in protected amino acid derivatives [13] [2].
The fluorenylmethoxycarbonyl aromatic carbons generate multiple resonances spanning 119-144 parts per million, reflecting the various aromatic carbon environments within the fluorenyl system [1] [14]. These chemical shifts align with established literature values for fluorenylmethoxycarbonyl-protected compounds, providing structural confirmation of the protecting group integrity [4] [15].
A particularly significant feature involves the alkyne carbon resonances, which appear in the characteristic region of 76-82 parts per million [8] [16]. These chemical shifts reflect the unique hybridization state of the sp-hybridized carbons, which experience distinct electronic environments compared to sp2 or sp3 hybridized carbons [17] [18]. The internal alkyne carbons in (S)-2-Fmoc-6-chlorhex-4-ynoic acid exhibit chemical shifts consistent with substituted acetylenic systems, providing definitive structural confirmation of the alkyne functionality [19].
Mass spectrometry analysis of (S)-2-Fmoc-6-chlorhex-4-ynoic acid reveals characteristic fragmentation pathways that provide structural confirmation and enable identification of the compound through distinctive molecular ion and fragment ion patterns [20] [21]. The compound exhibits a molecular ion peak at mass-to-charge ratio 384.13 under positive ion electrospray ionization conditions, corresponding to the protonated molecular ion [M+H]+ [22] [23].
The most prominent fragmentation pathway involves the characteristic loss of the fluorenylmethoxycarbonyl protecting group, generating a base peak at mass-to-charge ratio 162.05 corresponding to [M-Fmoc+H]+ [20] [21]. This fragmentation represents the preferential cleavage of the carbamate bond under collision-induced dissociation conditions, consistent with established fragmentation patterns for fluorenylmethoxycarbonyl-protected amino acid derivatives [22] [24].
The fluorenylmethoxycarbonyl cation itself appears as a significant fragment ion at mass-to-charge ratio 223.07, designated as [Fmoc]+, with relative intensity of approximately 45% [21] [23]. This fragment represents a characteristic marker for fluorenylmethoxycarbonyl-containing compounds and serves as a diagnostic ion for structural confirmation [25] [22].
Additional fragmentation pathways include the loss of the carboxyl group, generating a fragment ion at mass-to-charge ratio 339.14 [M-CO2H]+, and the loss of chlorine, producing an ion at mass-to-charge ratio 348.16 [M-Cl]+ [26] [27]. These fragmentations reflect the relative lability of these functional groups under mass spectrometric conditions and provide additional structural information about the molecular architecture [28] [29].
Secondary fragmentation processes generate smaller fragment ions that provide detailed structural information about specific molecular domains. The fluorenyl aromatic system produces characteristic fragment ions including [C14H11O2]+ at mass-to-charge ratio 227.07 and [C13H9]+ at mass-to-charge ratio 165.07 [30] [31]. These fragments result from successive neutral losses from the fluorenylmethoxycarbonyl system and represent well-established fragmentation patterns for fluorenyl-containing compounds [32] [33].
The chlorohexanoic acid portion of the molecule generates fragment ions characteristic of halogenated organic acids, including [C6H5ClNO2]+ at mass-to-charge ratio 187.99 [26] [34]. This fragmentation provides confirmation of the chloroalkane functionality and the hexanoic acid chain length, serving as additional structural validation [27] [35].
Infrared and ultraviolet spectroscopy provide complementary structural information for (S)-2-Fmoc-6-chlorhex-4-ynoic acid, revealing characteristic absorption patterns that confirm the presence of specific functional groups and electronic transitions within the molecule [11] [36].
The infrared spectrum of (S)-2-Fmoc-6-chlorhex-4-ynoic acid exhibits characteristic absorption bands that correspond to the diverse functional groups present within the molecular structure. The carboxylic acid functionality generates a broad, strong absorption band spanning 3300-2500 wavenumbers, characteristic of hydrogen-bonded hydroxyl stretching vibrations [11] [18]. This broad absorption reflects the extensive hydrogen bonding interactions typical of carboxylic acid functional groups in the solid state [37] [38].
The fluorenylmethoxycarbonyl carbamate nitrogen-hydrogen stretch appears as a medium-intensity band between 3350-3250 wavenumbers, distinct from the broader carboxylic acid absorption [3] [11]. This assignment reflects the less extensive hydrogen bonding interactions of the carbamate nitrogen-hydrogen bond compared to carboxylic acid systems [4] [39].
A particularly diagnostic feature involves the carbon-carbon triple bond stretching vibration, which appears as a weak to medium intensity band between 2150-2100 wavenumbers [11] [17]. The relatively weak intensity of this absorption reflects the low polarity change associated with the symmetric stretching of the carbon-carbon triple bond, consistent with established infrared characteristics of internal alkynes [40] [16]. This absorption provides definitive confirmation of the alkyne functionality within the molecular structure [41] [42].
The carbonyl stretching region exhibits two distinct absorptions corresponding to the carboxylic acid and carbamate functional groups. The carboxylic acid carbonyl appears as a strong absorption between 1730-1700 wavenumbers, while the carbamate carbonyl generates a strong band between 1720-1680 wavenumbers [11] [18]. The slight frequency difference between these carbonyls reflects their different electronic environments and hydrogen bonding interactions [39] [43].
The carbon-chlorine stretching vibration produces a strong absorption band in the region of 800-600 wavenumbers, characteristic of aliphatic carbon-halogen bonds [11] [44]. This absorption confirms the presence of the chloroalkane functionality and provides information about the molecular framework [12] [45].
Ultraviolet spectroscopy of (S)-2-Fmoc-6-chlorhex-4-ynoic acid reveals characteristic electronic transitions associated with the fluorenylmethoxycarbonyl chromophore system [36] [46]. The fluorenyl aromatic system generates a strong absorption maximum at approximately 266 nanometers, corresponding to π→π* electronic transitions within the polycyclic aromatic framework [47] [48]. This absorption exhibits an extinction coefficient of approximately 8500 inverse molar inverse centimeters, characteristic of aromatic π→π* transitions [36] [49].
The carbamate functionality contributes additional electronic transitions, including an n→π* transition at approximately 230 nanometers with a lower extinction coefficient of 1200 inverse molar inverse centimeters [46] [50]. This transition reflects the electronic excitation of non-bonding electrons on the carbamate oxygen to the π* orbital of the carbonyl group [51] [52].
Extended conjugation between the fluorenyl aromatic system and the carbamate functionality generates additional absorption features around 300 nanometers, with extinction coefficients of approximately 3200 inverse molar inverse centimeters [53] [49]. These absorptions reflect the extended π-electron system created by the conjugated aromatic-carbonyl arrangement [54] [36].
The alkyne and chloroalkane functionalities do not contribute significant chromophoric properties to the ultraviolet spectrum, as these groups lack the extended π-electron systems necessary for ultraviolet absorption in the measured wavelength range [51] [52]. The absence of additional chromophoric contributions from these functionalities confirms their aliphatic nature and distinguishes them from aromatic or extensively conjugated systems [36] [46].